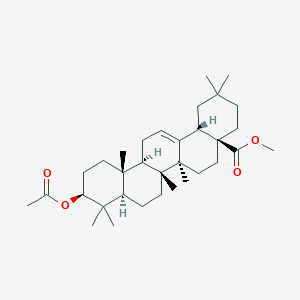
メチルオレアノレートアセテート
概要
説明
Methyl oleanolate acetate, also known as methyl (3beta)-3-(acetyloxy)olean-12-en-28-oate, is a pentacyclic triterpenoid compound. It is derived from oleanolic acid, a naturally occurring compound found in various plants. Methyl oleanolate acetate has garnered significant interest due to its potential therapeutic and environmental applications .
科学的研究の応用
Methyl oleanolate acetate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other triterpenoid derivatives.
Biology: Studies have shown its potential as an anti-inflammatory and antioxidant agent.
Medicine: It has been investigated for its anticancer, hepatoprotective, and antidiabetic properties.
Industry: It is used in the formulation of cosmetics and pharmaceuticals due to its bioactive properties.
作用機序
Target of Action
It is known that oleanolic acid, a related compound, has a wide range of biological activities with therapeutic potential . It might be effective against dyslipidemia, diabetes, and metabolic syndrome, through enhancing insulin response, preserving the functionality and survival of β-cells, and protecting against diabetes complications .
Mode of Action
Oleanolic acid, a similar compound, is known to interact with its targets through complex and multifactorial mechanisms . It is suggested that these mechanisms might involve enhancing insulin response, preserving the functionality and survival of β-cells, and protecting against diabetes complications .
Biochemical Pathways
Oleanolic acid, a related compound, is known to affect the acetyl-coa pathway . This pathway requires approximately 10 enzymes and more than 500 kDa of combined subunit molecular mass to catalyze the conversion of H2 and CO2 to formate, acetate, and pyruvate .
Pharmacokinetics
It is known that due to its hydrophobic nature, oleanolic acid, a similar compound, is almost insoluble in water . This has led to a number of approaches to enhance its biopharmaceutical properties .
Result of Action
Oleanolic acid, a related compound, is known to have several functions, including antiviral, anti-hiv, antibacterial, antifungal, anticarcinogenic, anti-inflammatory, hepatoprotective, gastroprotective, hypolipidemic, and anti-atherosclerotic activities .
Action Environment
It is known that oleanolic acid, a similar compound, is almost insoluble in water due to its hydrophobic nature . This suggests that the compound’s action, efficacy, and stability might be influenced by the presence of water and other environmental factors.
準備方法
Synthetic Routes and Reaction Conditions: Methyl oleanolate acetate can be synthesized through the esterification of oleanolic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating oleanolic acid with methanol and a catalytic amount of sulfuric acid under reflux conditions. The product is then purified through crystallization or distillation .
Industrial Production Methods: In an industrial setting, the production of methyl oleanolate acetate involves similar esterification processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions: Methyl oleanolate acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to oleanolic acid.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium hydroxide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Regeneration of oleanolic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Oleanolic Acid: The parent compound from which methyl oleanolate acetate is derived.
Ursolic Acid: Another pentacyclic triterpenoid with similar bioactive properties.
Betulinic Acid: Known for its anticancer and anti-inflammatory activities.
Uniqueness: Methyl oleanolate acetate stands out due to its enhanced bioavailability and solubility compared to its parent compound, oleanolic acid. Its acetylated form allows for better absorption and efficacy in biological systems .
特性
IUPAC Name |
methyl (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H52O4/c1-21(34)37-26-13-14-30(6)24(29(26,4)5)12-15-32(8)25(30)11-10-22-23-20-28(2,3)16-18-33(23,27(35)36-9)19-17-31(22,32)7/h10,23-26H,11-20H2,1-9H3/t23-,24-,25+,26-,30-,31+,32+,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZCFEUQVQTSSV-LVNUYWAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)OC)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H52O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


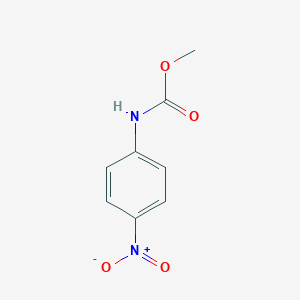
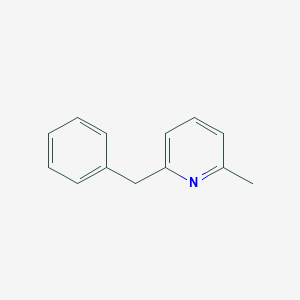
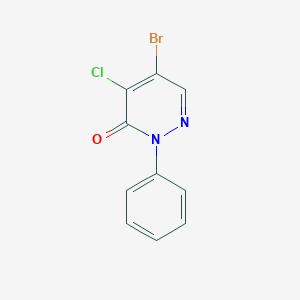
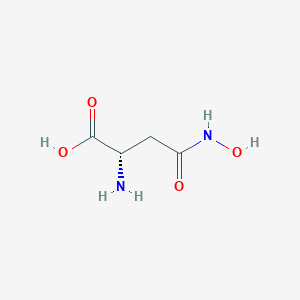

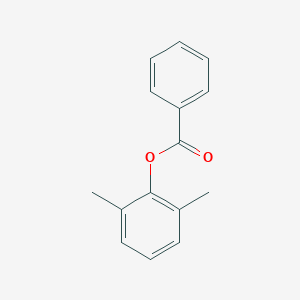
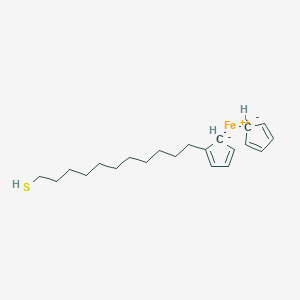
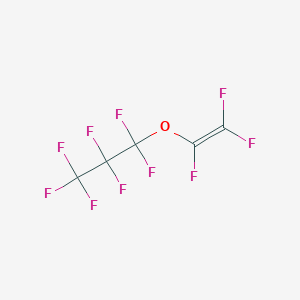
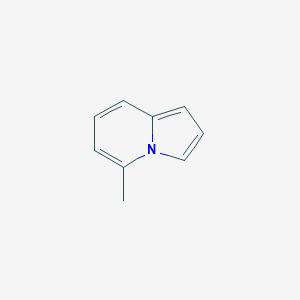
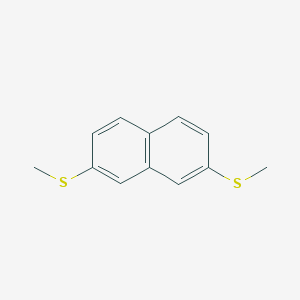
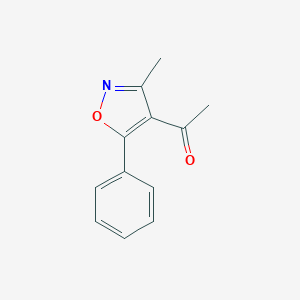
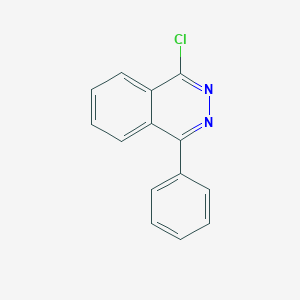
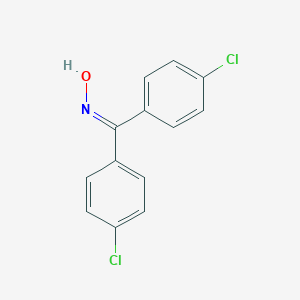
![2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B158348.png)
